2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
2-methyl-6-(4-methylsulfonylphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-11(9-15)3-8-14(16-10)19-12-4-6-13(7-5-12)20(2,17)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZGERQYXQQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=C(C=C2)S(=O)(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697098 | |
| Record name | 6-[4-(Methanesulfonyl)phenoxy]-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150100-45-0 | |
| Record name | 6-[4-(Methanesulfonyl)phenoxy]-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Route
The most commonly reported and industrially relevant method to prepare 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile involves the reaction of 6-chloro-2-methylnicotinonitrile with 4-methylsulfonylphenol under basic conditions.
-
- 6-Chloro-2-methylnicotinonitrile
- 4-Methylsulfonylphenol
-
- Base: Typically potassium carbonate or a similar inorganic base
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Moderate heating (e.g., 80–120 °C) to facilitate substitution
Mechanism:
The phenolate ion, generated in situ by deprotonation of 4-methylsulfonylphenol, acts as a nucleophile attacking the electron-deficient 6-chloropyridine carbon. The chlorine is displaced, forming the ether linkage.Outcome:
This method yields the target compound with good selectivity and yield, suitable for scale-up.
Oxidation of Methylthio to Methylsulfonyl Derivatives
In some synthetic schemes, the methylsulfonyl group is introduced by oxidation of a methylthio precursor:
- Starting from 4-methylthiophenol derivatives, oxidation with appropriate oxidants (e.g., hydrogen peroxide, peracids) converts the methylthio group to methylsulfonyl.
- This step typically occurs after the ether bond formation to avoid side reactions.
This step is critical to obtain the methylsulfonyl functionality characteristic of the target compound.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Starting Materials | Conditions | Outcome / Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution (SNAr) | 6-Chloro-2-methylnicotinonitrile + 4-methylsulfonylphenol | Base (K2CO3), DMF, 80–120 °C, several hours | Formation of this compound via ether linkage |
| 2 | Oxidation (optional) | Methylthio precursor (if used) | Oxidants like H2O2 or peracids | Conversion of methylthio to methylsulfonyl group |
| 3 | Condensation & Catalytic Hydrogenation (alternative for related derivatives) | 2-Cyano-3-methylpyridine + substituted benzaldehydes | Base, THF, low temp; Pd/C hydrogenation in acetic acid | Formation of substituted pyridinecarbonitriles (may be adapted) |
Detailed Research Findings and Optimization Parameters
Solvent Selection: Polar aprotic solvents such as DMF and DMSO are preferred for SNAr reactions due to their ability to stabilize the phenolate ion and facilitate nucleophilic attack on the pyridine ring.
Base Choice: Potassium carbonate is commonly used due to its moderate basicity and compatibility with the substrates.
Temperature and Time: Reaction temperatures between 80 °C and 120 °C and reaction times from 2 to 24 hours optimize conversion while minimizing side reactions.
Yield and Purity: Reported yields for the SNAr step range from moderate to high (60–85%), with purity depending on workup and purification methods.
Catalytic Hydrogenation: For related pyridinecarbonitrile derivatives, Pd/C catalyzed hydrogenation in acetic acid provides high yields (up to 88.6%) of reduced intermediates, demonstrating a robust method for modifying pyridine substituents.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typically used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Antiviral Activity
One of the prominent applications of 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile is as a CCR5 antagonist , which plays a crucial role in inhibiting HIV replication. CCR5 is a co-receptor that HIV uses to enter host cells, and compounds that block this pathway can potentially prevent or treat HIV infections .
Case Study : A study published in 2009 highlighted the effectiveness of various CCR5 antagonists, including derivatives similar to this compound, in reducing viral load in infected individuals. This supports the ongoing research into its application as a therapeutic agent against HIV .
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways, potentially reducing cytokine production and inflammation markers.
Case Study : In vitro studies demonstrated that similar compounds could reduce the secretion of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic intervention in diseases like rheumatoid arthritis .
Anticancer Potential
Preliminary studies have suggested that compounds with structural similarities to this compound may possess anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study : A recent investigation into pyridine derivatives indicated that they could inhibit cell proliferation in various cancer cell lines, leading to further exploration of this specific compound's efficacy against cancer .
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four structurally related molecules (Table 1), focusing on substituent variations and heterocyclic core differences.
Table 1: Structural Comparison of Pyridine/Pyrimidine Derivatives
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Core : The target compound and most analogs (except ) feature a pyridine ring, while is a pyrimidine derivative. Pyrimidines often exhibit distinct electronic properties due to additional nitrogen atoms, influencing solubility and binding affinity .
Substituent Effects: The methylsulfonylphenoxy group in the target compound contrasts with thioether (e.g., benzylsulfanyl in ) or acetyl groups (e.g., ). The cyano group at position 3 is conserved across all pyridine-based analogs, suggesting its role in intermolecular interactions (e.g., hydrogen bonding) .
Molecular Weight : The target compound (288.07 g/mol) is lighter than (350.43 g/mol), likely due to the absence of a benzylthio group and tetrahydro ring.
Biological Activity
Overview
2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile, with the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : 2-methyl-6-(4-methylsulfonylphenoxy)pyridine-3-carbonitrile
- CAS Number : 1150100-45-0
- Molecular Structure :
- Contains a pyridine ring with a nitrile group and a phenoxy group substituted with a methylsulfonyl moiety.
The compound is primarily studied for its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX-2 can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar methylsulfonyl-containing compounds demonstrate potent antibacterial effects against various strains, including those resistant to conventional antibiotics .
Anti-inflammatory Effects
The compound's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases. In vitro studies have demonstrated that it can reduce inflammatory markers in cell lines exposed to lipopolysaccharides (LPS), indicating its role in modulating immune responses .
Study on COX Inhibition
A study evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The results indicated that treatment with this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Antimicrobial Efficacy
In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.5 to 1 µg/mL, demonstrating its strong antibacterial properties .
Comparative Analysis with Similar Compounds
Q & A
Basic: What are the standard synthesis protocols for 2-methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile?
Answer:
A typical synthesis involves coupling a pyridinecarbonitrile precursor with a methylsulfonylphenoxy group under controlled conditions. Key steps include:
- Reagent Selection: Use Pd-catalyzed cross-coupling or nucleophilic aromatic substitution for phenoxy group introduction .
- Condition Optimization: Maintain inert atmospheres (N₂/Ar) to prevent moisture interference, with temperatures between 60–100°C and pH 7–9 for optimal yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Advanced: How can reaction byproducts be minimized during synthesis?
Answer:
- Byproduct Analysis: Use TLC and HPLC to monitor intermediates. Adjust stoichiometry (e.g., 1.2:1 molar ratio of phenoxy precursor to pyridine core) to suppress side reactions .
- Catalytic Systems: Employ Pd(PPh₃)₄ or CuI/1,10-phenanthroline for selective coupling, reducing dimerization .
- In Situ Quenching: Add scavengers like molecular sieves to absorb excess reagents .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- NMR: ¹H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 3.1 ppm for methylsulfonyl group) and ¹³C NMR (δ 115–120 ppm for CN group) .
- FT-IR: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1300 cm⁻¹ (S=O stretch) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S content (deviation <0.3%) .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Answer:
- Crystallization: Grow single crystals via slow evaporation of acetonitrile/dichloromethane mixtures .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL confirms bond angles (e.g., C-S-O ≈ 107°) and torsion angles .
- Validation: Compare with DFT-optimized structures (RMSD <0.02 Å) .
Basic: What are the recommended storage conditions?
Answer:
- Stability: Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the nitrile group .
- Solubility: Stable in DMSO (50 mM stock solutions; –80°C for long-term storage) .
Advanced: How can degradation pathways be studied under stress conditions?
Answer:
- Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions .
- Analysis: LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives from methylsulfonyl hydrolysis) .
Basic: What in vitro assays screen for biological activity?
Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Antimicrobial Screening: Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) .
Advanced: How is the mechanism of action elucidated for kinase inhibition?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 1M17) to predict binding to ATP pockets .
- Cellular Assays: Western blotting to monitor downstream phosphorylation (e.g., ERK1/2 in cancer cell lines) .
Basic: How is purity assessed before biological testing?
Answer:
- HPLC: C18 column, acetonitrile/water (60:40), 1 mL/min flow; purity ≥95% (λ = 254 nm) .
- Melting Point: Compare observed (e.g., 180–182°C) to literature values (±2°C range) .
Advanced: How are analytical methods validated for quantification?
Answer:
- Linearity: 5-point calibration curve (R² >0.99) across 0.1–100 µg/mL .
- Precision/Accuracy: Intra-day/inter-day RSD <2%; spike recovery 98–102% .
Basic: What solvents are compatible for reactivity studies?
Answer:
Advanced: How are computational methods used to predict reactivity?
Answer:
- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis set to model transition states (e.g., phenoxy group substitution) .
- Hammett Plots: Correlate σ values of substituents with reaction rates .
Basic: What safety precautions are required during handling?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods due to potential cyanide release under extreme conditions .
Advanced: How are contradictions in reported bioactivity resolved?
Answer:
- Dose-Response Curves: Re-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Orthogonal Assays: Combine enzymatic (IC₅₀) and cellular (EC₅₀) data for validation .
Basic: What are key reference compounds for comparative studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
